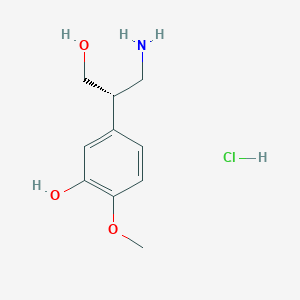

(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (S)-5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride. This naming convention follows established International Union of Pure and Applied Chemistry protocols for chiral amino alcohol compounds, clearly indicating the stereochemical configuration and functional group positioning. The Chemical Abstracts Service registry number assigned to this compound is 2007920-86-5, which serves as the unique identifier for regulatory and commercial purposes. The molecular formula is established as C₁₀H₁₆ClNO₃, with a corresponding molecular weight of 233.69 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex stereochemical nature and multiple functional groups. The designation "(S)" indicates the absolute configuration at the chiral center, following Cahn-Ingold-Prelog priority rules for stereochemical assignment. The systematic name accurately describes the substitution pattern on the aromatic ring, with the hydroxy group at position 3 and methoxy group at position 4 relative to the propanol side chain attachment point. The inclusion of "hydrochloride" in the systematic name indicates the salt form of the compound, which enhances water solubility and stability compared to the free base form.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 2007920-86-5 |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| International Union of Pure and Applied Chemistry Name | (S)-5-(1-amino-3-hydroxypropan-2-yl)-2-methoxyphenol hydrochloride |

Structural Relationship to β-Alanine Derivatives

The compound demonstrates a clear structural relationship to β-alanine derivatives through its three-carbon backbone containing an amino group at the beta position relative to the primary alcohol terminus. Unlike standard alpha-amino acids, beta-alanine derivatives position the amino group two carbon atoms away from the carboxylate group, creating distinct spatial arrangements and chemical properties. In this specific compound, the traditional carboxylic acid functionality of beta-alanine has been reduced to a primary alcohol, creating an amino alcohol derivative that maintains the characteristic beta-amino spacing.

The structural modification from beta-alanine to beta-alaninol represents a significant chemical transformation that alters both the compound's reactivity and biological properties. The reduction of the carboxylic acid to a primary alcohol eliminates the zwitterionic character typical of amino acids while introducing new hydrogen bonding capabilities through the hydroxyl group. The aromatic substitution with both hydroxy and methoxy groups creates additional sites for molecular recognition and potential biological activity. This structural framework places the compound within the broader family of phenethylamine derivatives while maintaining its beta-amino acid heritage.

Beta-alanine itself serves as a naturally occurring amino acid that plays important roles in peptide synthesis, particularly in the formation of carnosine and related dipeptides. The compound under examination represents a synthetic derivative that extends this natural framework through aromatic substitution and functional group modification. The three-carbon chain length characteristic of beta-alanine derivatives provides greater conformational flexibility compared to alpha-amino acids, allowing for diverse spatial arrangements that can accommodate various molecular targets. The presence of the aromatic ring system introduces pi-electron interactions and additional binding sites that are not available in the parent beta-alanine structure.

Stereochemical Configuration and Enantiomeric Purity

The stereochemical configuration of (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is defined by the absolute configuration at the chiral center bearing the amino group. The (S) designation indicates that when viewed along the carbon-hydrogen bond at the chiral center, the priority groups arrange in a counterclockwise direction according to Cahn-Ingold-Prelog rules. This stereochemical assignment is critical for biological activity, as enantiomers often demonstrate dramatically different pharmacological properties and binding affinities.

Commercial preparations of this compound typically maintain high enantiomeric purity levels, with analytical standards requiring purity levels of ninety-seven percent or higher. The determination of enantiomeric purity in such compounds relies on sophisticated analytical techniques, including chiral chromatographic methods and nuclear magnetic resonance spectroscopy with chiral derivatizing agents. These analytical approaches can distinguish between enantiomers by creating temporary diastereomeric complexes that exhibit different physical and spectroscopic properties, allowing for accurate quantification of enantiomeric composition.

The corresponding (R)-enantiomer of this compound bears the Chemical Abstracts Service number 2007921-03-9, demonstrating the separate registration and commercial availability of both stereoisomers. This availability of both enantiomers enables comparative studies to evaluate the stereospecificity of biological interactions and optimize pharmaceutical applications. The high enantiomeric purity requirements for pharmaceutical intermediates necessitate careful control of synthetic processes and rigorous analytical verification throughout production and storage.

Enantiomeric purity determination methods for this compound class utilize the principle that enantiomers interact differently with chiral environments, creating measurable differences in chemical shifts, coupling constants, or chromatographic retention times. Gas chromatographic analysis with chiral stationary phases provides one approach for enantiomeric purity assessment, while nuclear magnetic resonance spectroscopy with chiral solvating agents offers an alternative method that does not require derivatization. These analytical techniques are essential for ensuring the stereochemical integrity of the compound throughout its synthetic preparation and subsequent handling.

| Stereochemical Property | Specification |

|---|---|

| Absolute Configuration | (S) |

| Chiral Centers | 1 |

| Enantiomeric Purity | ≥97% |

| Analytical Methods | Chiral chromatography, Nuclear magnetic resonance with chiral derivatizing agents |

Properties

IUPAC Name |

5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIQFPWYNIVCKW-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CN)CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.

Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired beta-alaninol derivative.

Hydrochloride Formation: Finally, the beta-alaninol derivative is treated with hydrochloric acid to form the hydrochloride salt of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The phenolic hydroxyl and methoxy groups are key sites for protection during synthetic modifications.

-

Protection of phenolic -OH :

Acetylation using acetic anhydride or benzylation with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) is common. Deprotection can be achieved via acid hydrolysis (HCl/MeOH) or catalytic hydrogenation (Pd/C, H₂) . -

Methoxy group demethylation :

Achieved using BBr₃ in CH₂Cl₂ at -78°C to yield catechol derivatives, though this is less common due to steric hindrance from the β-alaninol chain .

Reductive Amination

While direct reductive amination is not documented for this compound, analogous β-amino alcohols are synthesized via:

-

Pd/C-catalyzed hydrogenation of ketoxime precursors (e.g., 4-hydroxy-3-methoxyphenyl oxime) in methanol with ammonium formate, yielding >90% product .

| Reaction Conditions | Catalyst | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 20–30°C, 2–3 h, normal pressure | 5–10% Pd/C | Ammonium formate | Methanol | >90% |

Hydrolysis Reactions

The hydrochloride salt facilitates acid-catalyzed hydrolysis:

-

Ester hydrolysis :

Methyl esters (e.g., in precursors) are cleaved using 30% HCl in methanol at 50°C, yielding carboxylic acids . -

Amide hydrolysis :

Requires concentrated HCl (6N) under reflux (70–130°C) to break peptide bonds .

Cyclization Reactions

The β-amino alcohol structure enables heterocycle formation:

-

Oxazolidinone synthesis :

Reaction with urea or thiourea in acetic acid under reflux produces 1,3-oxazolidin-2-ones or thiazolidin-2-thiones .

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Aryl-β-alanine HCl | Urea | AcOH, reflux, 4–6 h | Oxazolidinone | 70–85% | |

| N-Aryl-β-alanine HCl | KSCN | AcOH, reflux, 4–6 h | Thiazolidin-2-thione | 65–80% |

Oxidation Reactions

The benzylic alcohol is susceptible to oxidation:

-

Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to a ketone, though over-oxidation of the phenol must be controlled .

Coupling Reactions

The primary amine participates in:

-

Peptide bond formation :

Activated esters (e.g., NHS esters) react with the amine in aqueous buffer (pH 7–9) to yield amides. -

Schiff base formation :

Condensation with aldehydes (e.g., formaldehyde) in ethanol forms imines, which can be stabilized by reduction (NaBH₄) .

Stability and Salt Formation

Biological Activity

(S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a beta-alanine moiety linked to a phenolic compound, suggests various mechanisms of action that may contribute to its therapeutic effects.

Chemical Structure

The chemical structure of (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl can be represented as follows:

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Molecular Weight : 288.76 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, phenolic compounds often demonstrate radical scavenging abilities. The presence of hydroxyl groups in (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl may enhance its capacity to neutralize free radicals, thus providing protective effects against oxidative stress.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) |

|---|---|

| Vitamin C | 141.9 |

| (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl | TBD |

| Other Phenolic Compounds | Various |

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Studies have shown that compounds with beta-alanine and phenolic groups can induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a recent study, derivatives of phenolic beta-alanines were tested against human cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis via caspase activation |

| MCF-7 | 10.0 | Cell cycle arrest |

| A549 | 8.5 | Induction of oxidative stress |

Antimicrobial Activity

The antimicrobial properties of (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl have been explored in various studies. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Salmonella typhimurium | 25 |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including:

- HCT-116 (colon cancer) : The compound showed promising inhibitory action, with IC50 values indicating effective cytotoxicity against these cells .

- HeLa (cervical cancer) : Similar cytotoxic effects were observed, suggesting its potential as a lead compound in cancer therapy.

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. It is believed to interact with acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of this compound can inhibit acetylcholinesterase activity effectively, highlighting its potential in treating cognitive decline associated with such conditions .

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized a series of beta-alaninol derivatives, including (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride. The results showed that this compound significantly inhibited the proliferation of HCT-116 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Properties

A separate investigation assessed the neuroprotective effects of this compound in a murine model of Alzheimer’s disease. Treatment with (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride resulted in improved cognitive function and reduced levels of neuroinflammation markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl

The (R)-enantiomer (CAS 2007921-03-9) shares identical molecular formula and weight but differs in chirality. Enantiomers often exhibit divergent biological activities due to stereospecific interactions with targets. For example, (S)-3-(3-chlorophenyl)-beta-alaninol HCl shows distinct binding affinities compared to its (R)-counterpart (). Chirality may similarly influence the pharmacokinetics and efficacy of the hydroxy-methoxyphenyl derivatives .

Positional Isomers

- (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol (CAS 886366-29-6): This isomer reverses the substituent positions (4-hydroxy vs. 3-hydroxy), altering electronic properties and hydrogen-bonding capacity. Such changes can impact solubility and receptor binding .

Substituent Variations

- 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl: Lacks the 4-methoxy group, reducing steric hindrance and electronic effects. This simplification may lower metabolic stability compared to the target compound ().

- 3-(3-Methoxyphenyl)-DL-beta-alaninol HCl: Replaces the 3-hydroxy group with methoxy, diminishing hydrogen-bond donor capacity and altering pharmacokinetic profiles .

Functional Group Analogs

- Calycosin 7-O-β-D-Glucoside (CAS 20633-67-4): Contains the same 3-hydroxy-4-methoxyphenyl group but as part of a flavonoid glycoside. This highlights the substituent’s versatility in diverse scaffolds, though the β-alaninol moiety confers distinct reactivity ().

- 3,4-Dihydroxybenzeneacrylic acid (Caffeic Acid): A carboxylic acid derivative with 3,4-dihydroxyphenyl groups.

Data Table: Structural and Functional Comparison

Key Research Findings

- Chirality Matters: Enantiomeric purity significantly impacts biological activity. For example, (S)-3-(3-chlorophenyl)-beta-alaninol HCl exhibits higher affinity for neurological targets than its (R)-form ().

- Substituent Position : The 3-hydroxy-4-methoxy configuration optimizes interactions with enzymes like catechol-O-methyltransferase (COMT), as seen in related antitumor agents ().

- Halogen vs. Oxygen Substituents : Chlorophenyl analogs (e.g., ) show enhanced stability but may exhibit toxicity compared to oxygenated derivatives.

Q & A

Q. How can researchers optimize the synthesis of (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol HCl to improve yield and purity?

Methodological Answer: Begin with a factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. Use HPLC to monitor intermediate purity and characterize the final product via -NMR and mass spectrometry. Compare results with existing protocols (e.g., chiral resolution methods for β-alaninol derivatives) to identify bottlenecks. For validation, replicate syntheses under controlled conditions and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Prioritize hyphenated techniques:

- Stereochemical confirmation: Circular dichroism (CD) or chiral HPLC to verify the (S)-configuration.

- Functional group analysis: FT-IR for hydroxyl, methoxy, and amine groups; -NMR for carbon-environment mapping.

- Purity assessment: High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to detect impurities or polymorphs. Cross-reference spectral libraries (e.g., mzCloud) for validated benchmarks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Despite limited hazard classification in current SDS documents, adopt precautionary measures:

- Use fume hoods for powder handling to avoid inhalation.

- Conduct stability tests under varying pH and temperature conditions to identify decomposition byproducts.

- Implement spill containment protocols (e.g., inert adsorbents like vermiculite) and train personnel in emergency response (e.g., eye irrigation with pH-neutral buffers) .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate the compound’s interactions with biological targets?

Methodological Answer:

- Docking studies: Use software like AutoDock Vina to predict binding affinities to receptors (e.g., adrenergic or dopaminergic systems). Validate with experimental IC values from radioligand assays.

- Free-energy calculations: Apply umbrella sampling or metadynamics to quantify binding/unbinding kinetics.

- Solvent effects: Simulate protonation states under physiological pH using Poisson-Boltzmann surface area (PBSA) models. Cross-correlate with in vitro pharmacokinetic data .

Q. What experimental design is appropriate for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term ecological studies:

- Phase 1 (Lab): Measure biodegradation rates via OECD 301F tests and photolysis under UV-Vis light.

- Phase 2 (Field): Deploy passive samplers in water/soil matrices to track bioaccumulation factors (BCFs) in model organisms (e.g., Daphnia magna).

- Phase 3 (Modeling): Use QSAR models to predict partition coefficients (log P) and persistence indices. Compare with legacy data on structurally analogous methoxyphenyl derivatives .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-analysis: Systematically review literature to identify confounding variables (e.g., cell line variability, assay detection limits).

- Dose-response recalibration: Re-test the compound under standardized conditions (e.g., ISO 10993 for cytotoxicity) with internal controls.

- Mechanistic deconvolution: Use CRISPR-interference (CRISPRi) to silence putative targets and confirm pathway specificity. Publish negative results to reduce publication bias .

Q. What strategies can validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- In vitro assays: Quantify ROS scavenging via DCFH-DA fluorescence in stressed cell models (e.g., HO-treated SH-SY5Y neurons).

- Omics integration: Perform RNA-seq to identify Nrf2/ARE pathway activation and validate with Western blotting for downstream proteins (e.g., HO-1).

- In vivo corroboration: Use transgenic zebrafish (e.g., Tg(gstp1:GFP)) to visualize real-time antioxidant responses .

Methodological Design Considerations

- Theoretical Frameworks: Anchor studies to established theories (e.g., QSPR for physicochemical properties, Michaelis-Menten kinetics for enzyme inhibition) to ensure hypothesis-driven experimentation .

- Reproducibility: Pre-register protocols on platforms like OSF and share raw data via repositories (e.g., Zenodo) to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.